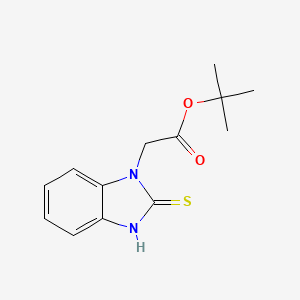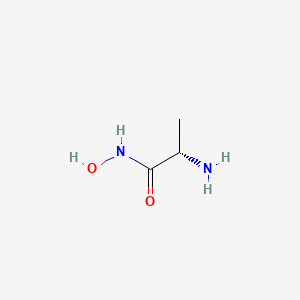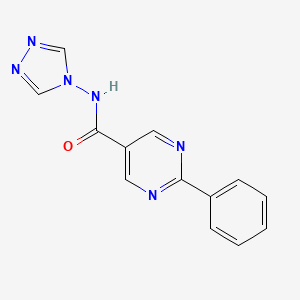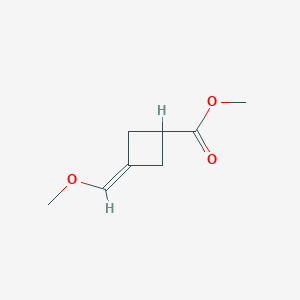
Methyl 3-(methoxymethylene)cyclobutanecarboxylate
概要
説明
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is an organic compound with a unique structure that includes a cyclobutane ring and a methoxymethylidene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethylene)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid derivatives with methoxymethylidene reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(methoxymethylene)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted cyclobutanecarboxylates.
科学的研究の応用
Methyl 3-(methoxymethylene)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Methyl 3-(methoxymethylene)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: This compound has a benzyloxy group instead of a methoxymethylidene group, which affects its reactivity and applications.
Methyl 3-oxocyclobutanecarboxylate: This compound contains a keto group, making it more reactive in certain chemical reactions.
Uniqueness
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is unique due to its methoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in the exploration of new chemical and biological pathways.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
methyl 3-(methoxymethylidene)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-5-6-3-7(4-6)8(9)11-2/h5,7H,3-4H2,1-2H3 |
InChIキー |
BNEDMCRMDQPLCL-UHFFFAOYSA-N |
正規SMILES |
COC=C1CC(C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

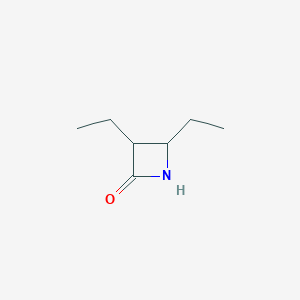
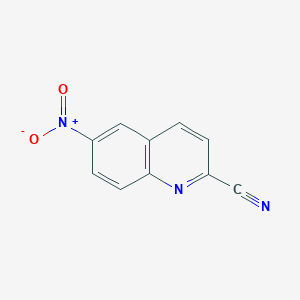
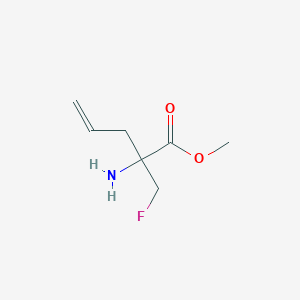


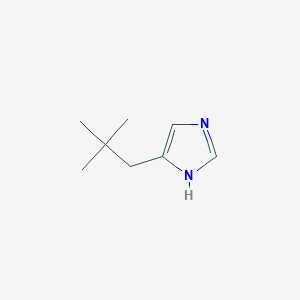
![1-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B8681483.png)
![1'-Benzyl-3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8681486.png)
